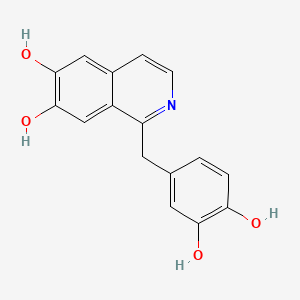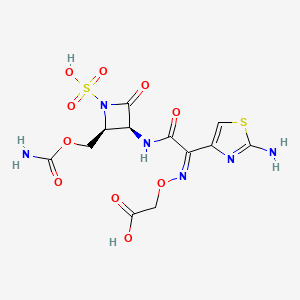
alpha-carotene, (6'R)-isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-carotene, (6’R)-isomer, is a naturally occurring carotenoid with a β-ionone ring at one end and an α-ionone ring at the opposite end. It is the second most common form of carotene and is found in various fruits and vegetables, particularly those that are yellow-orange and dark-green . Carotenoids are known for their antioxidant properties and play a crucial role in human health by acting as precursors to vitamin A .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-carotene, (6’R)-isomer, involves the cyclization of lycopene. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of alpha-carotene, (6’R)-isomer, is primarily achieved through the extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired isomer .
化学反应分析
Types of Reactions
Alpha-carotene, (6’R)-isomer, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert alpha-carotene into less oxidized forms.
Isomerization: The compound can undergo cis-trans isomerization under the influence of light or heat.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, ozone, and peroxides. Conditions often involve mild temperatures and the presence of catalysts.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under controlled conditions.
Isomerization: Light exposure and thermal conditions are typically employed to induce isomerization.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Less oxidized forms of alpha-carotene.
Isomerization: Cis and trans isomers of alpha-carotene.
科学研究应用
Alpha-carotene, (6’R)-isomer, has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical techniques such as HPLC and mass spectrometry.
Biology: Studied for its role in photosynthesis and photoprotection in plants.
Medicine: Investigated for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases due to its antioxidant properties.
Industry: Utilized in the food industry as a natural colorant and in dietary supplements for its health benefits
作用机制
Alpha-carotene, (6’R)-isomer, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a precursor to vitamin A, which is essential for vision, immune function, and skin health. The molecular targets include various enzymes and receptors involved in oxidative stress and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Beta-carotene: Another common carotenoid with two β-ionone rings.
Lycopene: A carotenoid with an open-chain structure and no ionone rings.
Lutein: Contains two hydroxyl groups and is known for its role in eye health.
Zeaxanthin: Similar to lutein but with a different arrangement of double bonds
Uniqueness
Alpha-carotene, (6’R)-isomer, is unique due to its specific structure with one β-ionone ring and one α-ionone ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor to vitamin A and its presence in both yellow-orange and dark-green vegetables make it a valuable compound for both nutritional and industrial applications .
属性
分子式 |
C40H56 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |
InChI 键 |
ANVAOWXLWRTKGA-DJUBRPBZSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)


![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)


